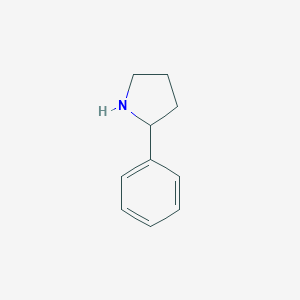
2-Phenylpyrrolidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Phenylpyrrolidine and its derivatives can be achieved through various synthetic routes. A notable method involves the double reduction of cyclic sulfonamide precursors, which are prepared via the stereoselective intramolecular Heck reaction of a chiral pool derived 2,5-dihydropyrrole (Evans, P., et al., 2007). Another approach uses N-Vinylpyrrolidin-2-One as a 3-Aminopropyl Carbanion Equivalent in the Synthesis of Substituted 1-Pyrrolines, demonstrating the versatility in constructing 2-Phenylpyrrolidine structures (Sorgi, K., et al., 2003).
Molecular Structure Analysis
2-Phenylpyrrolidine's molecular structure has been extensively analyzed to understand its reactivity and interactions in various chemical environments. Computational studies, such as those on the structure-directing effect of benzylpyrrolidine and its fluorinated derivatives in the synthesis of aluminophosphate ALPO-5, provide insight into the molecular interactions and stability of 2-Phenylpyrrolidine derivatives (Gómez-Hortigüela, L., et al., 2004).
Chemical Reactions and Properties
2-Phenylpyrrolidine participates in various chemical reactions, highlighting its chemical properties. For example, the lithiation-substitution of N-Boc-2-phenylpyrrolidine showcases the compound's ability to form quaternary stereocenters, essential for pharmaceutical synthesis (Sheikh, N. S., et al., 2012). Additionally, copper-catalyzed coupling reactions demonstrate its utility in forming aryl- and vinylpyrrolidines, compounds frequently found in bioactive molecules (Um, C., et al., 2016).
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
The pyrrolidine ring, which is a part of 2-Phenylpyrrolidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Methods of Application or Experimental Procedures
The review discusses the synthesis of bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
Results or Outcomes
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
2. Cognitive Function Improvement
Specific Scientific Field
This application is in the field of Neurology .
Summary of the Application
A potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate (compound 1) has been assessed as a potential prodrug for cognitive function improvement in ischemic brain injury .
Methods of Application or Experimental Procedures
The assessment of the compound involved in silico, in vitro, and in vivo methods . In silico methods were used to predict the pharmacological efficacy and possible safety in rat models . In vitro experiments were conducted in a glutamate excitotoxicity-induced model in newborn rat cortical neuron cultures .
Results or Outcomes
In silico data showed neuroprotective features of compound 1, which were further supported by in vitro experiments . The compound was also found to be capable of crossing the blood–brain barrier in intact and ischemic animals .
3. Anti-Tuberculosis Activity
Specific Scientific Field
This application is in the field of Pharmacology .
Summary of the Application
Compounds containing a pyrrolidine core skeleton have been studied for their anti-tuberculosis activity .
Methods of Application or Experimental Procedures
The compound 49c, which contains a 2,4-dichlorophenyl group, was tested against Mycobacterium tuberculosis H37Rv .
Results or Outcomes
Compound 49c was found to be approximately 12 times more active than the reference cycloserine and 36 times more active than the reference pyrimethamine .
4. Chemical Synthesis
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
The pyrrolidine ring, a part of 2-Phenylpyrrolidine, is used in the synthesis of various bioactive molecules .
Methods of Application or Experimental Procedures
The synthetic strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
Results or Outcomes
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
5. Microwave Assisted Synthesis
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
Microwave assisted synthesis is a green method in organic synthesis that provides short reaction time, high yields, and high product purities along with a decrease in the rate of by-product formation . Pyrrolidine, a part of 2-Phenylpyrrolidine, is used in this method for the synthesis of various bioactive molecules .
Methods of Application or Experimental Procedures
The synthesis involves the use of microwave radiation as a source of energy . The reaction protocols worked well under microwave irradiation .
Results or Outcomes
The microwave assisted synthesis of pyrroles and other five-membered nitrogen heterocycles has seen significant development in recent years .
6. Pharmacology
Specific Scientific Field
This application is in the field of Pharmacology .
Summary of the Application
Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents . They play key roles in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
Methods of Application or Experimental Procedures
The development of molecules that could be new drug candidates involves the use of compounds bearing pyrrolidine scaffolds .
Results or Outcomes
Pyrrolidine derivatives are known to have antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities, while others have diverse enzyme inhibitory effects .
Safety And Hazards
2-Phenylpyrrolidine is harmful if swallowed and causes serious eye irritation . It is also harmful to aquatic life with long-lasting effects . Protective measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Zukünftige Richtungen
The pyrrolidine ring, which is a key feature of 2-Phenylpyrrolidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of 2-Phenylpyrrolidine and related compounds lies in the design of new pyrrolidine compounds with different biological profiles . This work can guide medicinal chemists to the best approach in the design of these new compounds .
Eigenschaften
IUPAC Name |
2-phenylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10-11H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTDHSGANMHVIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40903061 | |
| Record name | NoName_3649 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40903061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpyrrolidine | |
CAS RN |
1006-64-0 | |
| Record name | 1006-64-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-phenylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




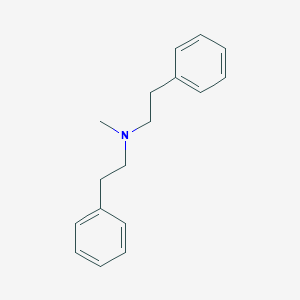
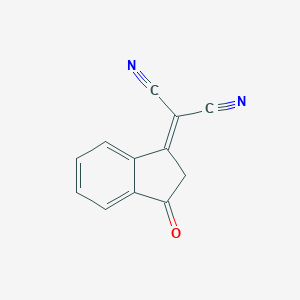
![Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt](/img/structure/B85605.png)
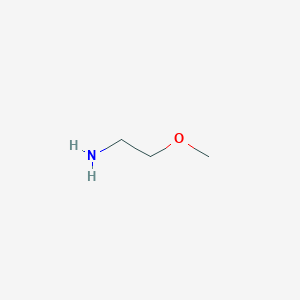
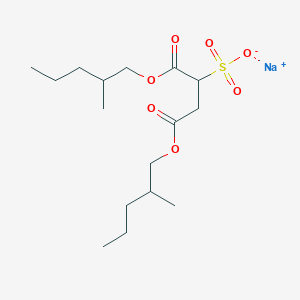
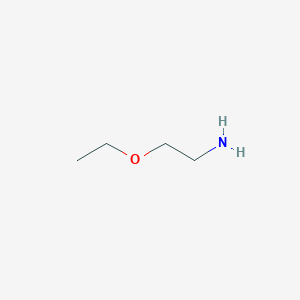
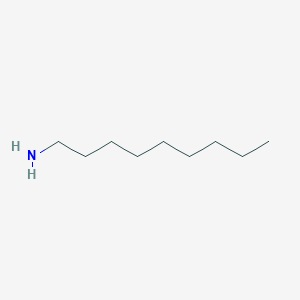
![5-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B85611.png)
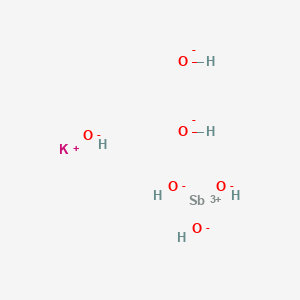
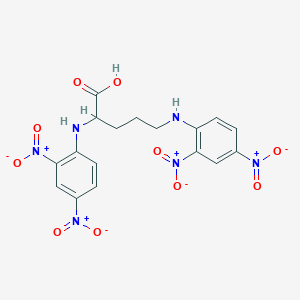
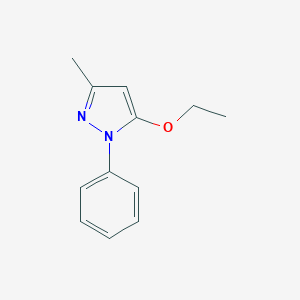
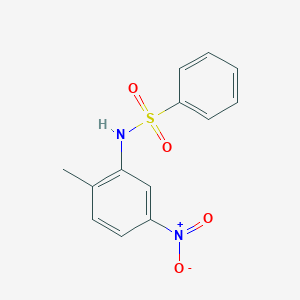
![1,4-Dioxa-7-azaspiro[4.4]nonane](/img/structure/B85628.png)